2-Methyl-2-phenylcyclohexanone
Overview
Description
2-Methyl-2-phenylcyclohexanone is a compound that belongs to the family of cyclohexanone derivatives, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound 2-methyl-2-phenylcyclohexanone is not directly mentioned in the provided papers, the related structures and reactions of cyclohexanone derivatives can offer insights into its characteristics and behavior.
Synthesis Analysis
The synthesis of cyclohexanone derivatives can be achieved through various methods. For instance, the synthesis of 5-substituted 2-methylcycloheptanones, which are structurally related to 2-methyl-2-phenylcyclohexanone, involves the treatment of 4-substituted cyclohexanone with diazoethane, yielding isomers with a preference for the trans configuration . Similarly, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by spectroscopic methods, indicating that these types of compounds can be synthesized and structurally characterized using a combination of experimental and computational techniques .
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives is often confirmed using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For example, the molecular and crystal structures of a 4'-hydroxy derivative of a cyclohexanone compound were determined by X-ray diffraction, revealing an asymmetric chair conformation of the cyclohexanone ring . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and physical properties.
Chemical Reactions Analysis
Cyclohexanone derivatives undergo various chemical reactions. The Robinson annelation of 2-methylcyclohexanone with different ketones has been reexamined, showing that the reaction products include several stereoisomers and regioisomers, which can be synthesized through alternative routes . Additionally, the bromination of 2-phenylcyclohexanone derivatives leads to the formation of cis and trans isomers, which can be interconverted under certain conditions . These reactions demonstrate the chemical versatility of cyclohexanone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. For instance, the crystal structure of a cyclohexanone derivative with a benzylidene substituent showed that the molecules are linked by hydrogen bonds, which can affect the compound's solubility and melting point . The formation of dimers of 2-aryl-methyleneketones also illustrates the tendency of these compounds to engage in reactions leading to larger molecular structures . Understanding these properties is essential for the practical application of cyclohexanone derivatives in various fields.
Scientific Research Applications
2-Methyl and 2-phenylcyclohexanone react with Lawesson's Reagent at 80°, producing enethiols, which transform into sulfides upon storage. Unsaturated cyclohexanones are transformed into corresponding thioketones (Scheibye et al., 1982).
The bromination of 2-phenylcyclohexanone leads to cis-2-bromo-6-phenylcyclohexanone, with the initial product being trans-2-bromo-6-phenylcyclohexanone. These stereoisomers interconvert in acid, and the cis-isomer is typically obtained due to its lower solubility in several solvents (Miller & Wong, 1972).
Enantioselective protonation of the enolate of 2-phenylcyclohexanone, followed by reduction, is used to synthesize chiral trans-2-phenylcyclohexanol (Asensio et al., 1999).
The hydrolysis of 2-(4-phenyl-1-piperazinylmethyl)cyclohexanone hydrochloride, a Mannich condensation product, was studied, revealing specific acid and general base catalysis (Koshy & Mitchner, 1964).
A study on the photochemistry of 2-phenylcyclohexanone shows that the aldehyde products come from triplets of different lifetimes, indicating distinct photochemical pathways (Wagner & Stratton, 1981).
Competitive hydrogenation of cyclohexanone and methylcyclohexanones over group VIII metals reveals that the methyl-substituted ketones are less reactive than cyclohexanone (Tanaka et al., 1974).
The dehydration of 2-methyl-1-cyclohexanol in a popular undergraduate laboratory experiment shows that the results do not entirely corroborate with Zaitsev’s rule, with the identification of several minor products (Friesen & Schretzman, 2011).
Nitration of 2-phenylcyclohexanone with mixed acid results in oxidative cleavage to a mixture of nitrobenzoic acids (Bell, 1979).
Safety And Hazards
While specific safety data for 2-Methyl-2-phenylcyclohexanone is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
2-methyl-2-phenylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJLGNHULJVJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325379 | |
Record name | 2-Methyl-2-phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylcyclohexanone | |
CAS RN |
17206-54-1 | |
Record name | 17206-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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